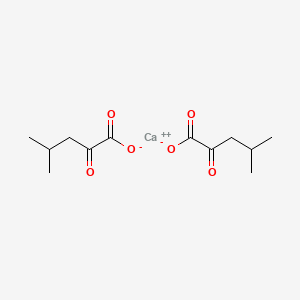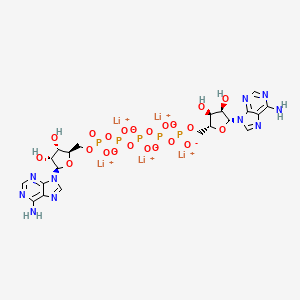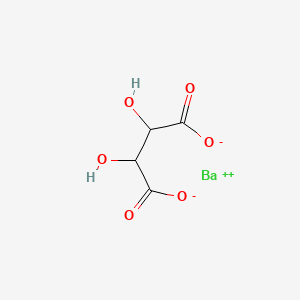![molecular formula C7H8O B1588268 (1S,5R)-bicyclo[3.2.0]hept-2-en-6-one CAS No. 71155-04-9](/img/structure/B1588268.png)
(1S,5R)-bicyclo[3.2.0]hept-2-en-6-one
概要
説明
(1S,5R)-bicyclo[320]hept-2-en-6-one is a bicyclic organic compound with the molecular formula C8H10O It is characterized by a unique structure that includes a bicyclo[320]heptane ring system with a ketone functional group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-bicyclo[3.2.0]hept-2-en-6-one typically involves the use of specific starting materials and reaction conditions to achieve the desired stereochemistry. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
(1S,5R)-bicyclo[3.2.0]hept-2-en-6-one undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the ketone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
(1S,5R)-bicyclo[3.2.0]hept-2-en-6-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme-substrate interactions and metabolic pathways.
Industry: Used in the synthesis of fine chemicals and as an intermediate in the production of various industrial products.
作用機序
The mechanism of action of (1S,5R)-bicyclo[3.2.0]hept-2-en-6-one involves its interaction with specific molecular targets and pathways. The ketone group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The bicyclic structure also contributes to the compound’s stability and reactivity, making it a versatile molecule in various biochemical processes.
類似化合物との比較
Similar Compounds
(1R,5S)-bicyclo[3.2.0]hept-2-en-6-one: A stereoisomer with different spatial arrangement of atoms.
(1S,5R)-3-methylbicyclo[3.2.0]hept-2-en-6-one: A derivative with a methyl group at the 3-position.
Uniqueness
(1S,5R)-bicyclo[3.2.0]hept-2-en-6-one is unique due to its specific stereochemistry and the presence of a ketone functional group. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
IUPAC Name |
(1S,5R)-bicyclo[3.2.0]hept-2-en-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c8-7-4-5-2-1-3-6(5)7/h1-2,5-6H,3-4H2/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLLHUHPGPKRBM-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H]2[C@@H]1C(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428676 | |
| Record name | (1S,5R)-bicyclo[3.2.0]hept-2-en-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71155-04-9 | |
| Record name | (1S,5R)-bicyclo[3.2.0]hept-2-en-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-(1S,5R)-cis-Bicyclo[3.2.0]hept-2-en-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different stereoisomers obtained when bicyclo[3.2.0]hept-2-en-6-one is reduced by microorganisms?
A1: Research has shown that the reduction of bicyclo[3.2.0]hept-2-en-6-one by various microorganisms can yield different stereoisomers. For instance, using Baker's yeast as a biocatalyst results in the formation of both 6-exo-(1R,5S,6S)-bicyclo[3.2.0]hept-2-en-6-ol and 6-endo-(1S,5R,6S)-bicyclo[3.2.0]-hept-2-en-6-ol. [] Interestingly, other microorganisms like Curvularia lunata and Mortierella ramanniana exhibit selectivity towards the production of 6-endo-(1S,5R,6S)-bicyclo[3.2.0]-hept-2-en-6-ol and optically active bicycloheptenone, respectively. [] This highlights the stereospecific nature of enzymatic reactions and the potential of using different microorganisms for the targeted synthesis of specific stereoisomers.
Q2: Can Baker's yeast also catalyze the oxidation of bicyclo[3.2.0]hept-2-en-6-ol derivatives?
A2: Yes, under modified reaction conditions, Baker's yeast demonstrates its versatility by catalyzing the oxidation of (±)-6-endo-bicyclo[3.2.0]hept-2-en-6-ol. [] This reaction specifically yields (1S,5R)-bicyclo[3.2.0]hept-2-en-6-one and the endo-alcohol, showcasing the bidirectional nature of enzymatic catalysis and its potential for both reduction and oxidation reactions in organic synthesis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















